molecular formula C13H13NO3 B11876212 2,7-Dimethoxy-1-naphthamide

2,7-Dimethoxy-1-naphthamide

Cat. No.: B11876212
M. Wt: 231.25 g/mol
InChI Key: OQTMTFUQHZYTPV-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of two methoxy groups at the 2 and 7 positions on the naphthalene ring and an amide group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-1-naphthamide typically involves the reaction of 2,7-dimethoxy-1-naphthoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 2,7-Dimethoxy-1-naphthamide exhibits significant anticancer properties. It has been shown to inhibit various protein kinases that play critical roles in cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies suggest that it possesses the potential to treat bacterial infections, making it a candidate for further development in antimicrobial therapies.

Matrix-Assisted Laser Desorption/Ionization

This compound has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its ability to form molecular radical cations allows for the effective desorption of labile molecules, facilitating the analysis of complex mixtures .

Case Studies

Study Focus Findings
Okamoto & Yonezawa (2009)Electrophilic Aromatic AroylationDemonstrated regioselectivity in forming peri-aroylnaphthalene compounds using acidic mediators, showcasing the versatility of this compound .
Nishijima et al. (2010)Structural AnalysisReported X-ray crystal structures of various derivatives of this compound, revealing insights into molecular interactions and stability .
PMC3213537 (2011)Biological ActivityInvestigated the binding interactions of this compound with protein kinases using molecular docking techniques, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2,7-Dimethoxy-1-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethoxy-1-naphthoic acid
  • 2,7-Dimethoxy-1-naphthylamine
  • 1,8-Naphthalimide derivatives

Uniqueness

Compared to other naphthamide derivatives, 2,7-Dimethoxy-1-naphthamide stands out due to its dual methoxy substitution, which imparts unique photophysical properties and enhances its stability. This makes it particularly valuable in applications requiring stable fluorescent probes or enzyme inhibitors .

Biological Activity

2,7-Dimethoxy-1-naphthamide is an organic compound with a naphthalene core that features two methoxy groups and an amide functional group. Its molecular structure contributes significantly to its biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N1O2. The presence of methoxy groups enhances its solubility and reactivity, which are critical for its biological functions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity. It has been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The compound showed a remarkable inhibition rate and low IC50 values in these assays, indicating its potency as an anti-tumor agent.

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF-7100.398.26

These results suggest that this compound may induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.

The biological activity of this compound can be attributed to its interactions with specific protein kinases involved in cell signaling pathways. Molecular docking studies have shown that it can effectively bind to these kinases, inhibiting their activity and leading to the suppression of tumor growth. The exact pathways influenced by this compound are still under investigation but may involve modulation of apoptosis-related proteins and cell cycle regulators.

Case Studies

Several research studies have focused on the efficacy of this compound in cancer therapy:

  • Study on HepG2 Cells : This study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptotic cells, highlighting its potential as a therapeutic agent against liver cancer .
  • Comparison with Other Compounds : In comparative studies with standard chemotherapeutics like Sunitinib, this compound showed superior inhibition rates against certain cancer cell lines, making it a candidate for further development as an anti-cancer drug.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2,7-dimethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO3/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H2,14,15)

InChI Key

OQTMTFUQHZYTPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C(=O)N)OC

Origin of Product

United States

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